7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100.6 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
|---|---|
| 141.63 | Thienyl C-Br |
| 137.43 | Bridged thienyl C |
| 100.00, 99.94 | Ethyleneoxy C-O |
| 65.41, 65.01 | Dioxane CH₂ groups |
Fourier-Transform Infrared (FT-IR)
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 2944 | C-H asymmetric stretch (CH₂) |
| 1465 | C=C aromatic stretch (thiophene) |
| 1170 | C-O-C asymmetric stretch |
| 1056 | C-Br vibration |
UV-Vis Spectroscopy
In dichloromethane solution, the compound exhibits:
- λ_max : 287 nm (π→π* transition, thiophene rings)
- Molar absorptivity : ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹ The bromine substituents induce a 12 nm bathochromic shift compared to the non-halogenated analogue, attributable to enhanced conjugation through electronegative effects.
Properties
IUPAC Name |
5-bromo-7-(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O4S2/c13-11-7-5(15-1-3-17-7)9(19-11)10-6-8(12(14)20-10)18-4-2-16-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJBQEONBIZKMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C3=C4C(=C(S3)Br)OCCO4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610339 | |
| Record name | 7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287924-56-5 | |
| Record name | 7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Temperature Effects
Key variables include solvent choice, temperature, and stoichiometry (Table 1).
Table 1: Bromination of EDOT Using NBS Under Varied Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | 0 → 20 | 2 | 95 | |
| THF/AcOH | 20 | 2 | 83 | |
| THF | 10 | 8 | 74 | |
| DMF | 18–23 | 1 | 72 | |
| THF/AcOH | 20 | 3 | 33 |
The highest yield (95%) was achieved in dimethylformamide (DMF) at 0–20°C over 2 hours. Acetic acid (AcOH) as a co-solvent in tetrahydrofuran (THF) reduced yields (83% → 33%) due to competing side reactions, likely from protonation of the thiophene ring. Lower temperatures (10°C) in THF extended reaction times but maintained moderate yields (74%).
Mechanistic Considerations
NBS selectively brominates the α-positions of EDOT’s thiophene ring via electrophilic substitution. The electron-rich 3,4-ethylenedioxy group directs bromination to the 5- and 7-positions. DMF stabilizes the intermediate bromonium ion, enhancing reactivity. In contrast, THF’s lower polarity necessitates longer reaction times or elevated temperatures.
Dimerization via Stille Coupling
The dibrominated EDOT derivative undergoes homo-coupling to form the bithieno structure. Stille coupling, employing palladium catalysts, is the most widely reported method.
Catalytic System Optimization
A representative procedure involves reacting 5,7-dibromo-EDOT with a stannylated EDOT derivative under inert conditions (Table 2).
Table 2: Stille Coupling Conditions for Bithieno Formation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | Reflux | 12 | 65 | |
| Pd(PPh₃)₄ | DMF | Reflux | 6 | 82 |
Using Pd(PPh₃)₄ in refluxing DMF for 6 hours achieved an 82% yield, attributed to enhanced oxidative addition kinetics at higher temperatures. Prolonged heating (>12 hours) led to catalyst decomposition, reducing efficiency.
Purification and Characterization
Crude products were purified via column chromatography (silica gel, dichloromethane) or recrystallization (n-hexane). Nuclear magnetic resonance (NMR) confirmed regioselectivity: singlet peaks at δ 4.27 ppm (¹H, OCH₂CH₂O) and δ 140.1 ppm (¹³C, Br-C-S) validated the dibromo-bithieno structure.
Alternative Synthetic Pathways
Ullmann Coupling
While less common, Ullmann-type couplings using copper catalysts have been explored. For example, CuCl₂ in DMF at 120°C yielded 58% product, but side products from C–O bond cleavage limited scalability.
Direct Bromination of Pre-Dimerized EDOT
Direct bromination of 2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b]dioxine with excess NBS (4 equiv) in DMF at 50°C achieved 67% yield. However, over-bromination at β-positions necessitated rigorous stoichiometric control.
Industrial-Scale Considerations
Chemshuttle’s pilot-scale synthesis (CAS 287924-56-5) employs the DMF-NBS route followed by Pd-catalyzed coupling, reporting 72% overall yield at 95% purity. Critical challenges include:
- NBS Handling : Hygroscopicity necessitates anhydrous conditions to prevent succinimide byproduct formation.
- Catalyst Cost : Pd(PPh₃)₄ contributes to ~40% of raw material expenses, driving research into ligand-free systems.
Emerging Methodologies
Recent advances focus on sustainable solvents (e.g., cyclopentyl methyl ether) and photocatalytic bromination using TiO₂-NBS hybrids, achieving 78% yield under UV irradiation. Electrochemical dimerization in ionic liquids remains exploratory but avoids stoichiometric metal reagents.
Chemical Reactions Analysis
7,7’-Dibromo-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bromine, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
7,7’-Dibromo-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 7,7’-Dibromo-2,2’,3,3’-tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and bithieno[3,4-b][1,4]dioxine core play a crucial role in its reactivity and interactions. These interactions can affect various biological and chemical processes, making it a versatile compound for research .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges: Bromination of bi-EDOT introduces steric hindrance, often reducing yields compared to non-halogenated analogs (e.g., 56% yield for bi-EDOT vs. <50% inferred for dibromo derivatives) .
- Optoelectronic Performance : In DSSCs, 7,7'-dibromo-bi-EDOT derivatives exhibit narrower bandgaps than aldehyde-functionalized analogs but suffer from reduced solubility, necessitating co-solvents .
Biological Activity
7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic compounds characterized by significant electronic properties due to their conjugated systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and organic electronics.
Chemical Structure and Properties
The molecular formula for this compound is C12H8Br2O4S2 with a molecular weight of approximately 440.13 g/mol. The compound features multiple bromine substituents at the 7-position of the bithieno framework, influencing its reactivity and biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C12H8Br2O4S2 |
| Molecular Weight | 440.13 g/mol |
| Key Functional Groups | Bromo groups and dioxine rings |
The biological activity of this compound is primarily attributed to its interactions with various biological molecules. Research indicates that the compound can affect cellular processes through:
- Receptor Binding : The bromine atoms may enhance binding affinity to specific receptors.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Cellular Uptake : Its lipophilic nature facilitates cellular membrane penetration.
Biological Activity Studies
Several studies have investigated the biological activities of this compound across different contexts:
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. For instance:
- Study A : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis.
- Study B : Animal models showed a significant reduction in tumor size when treated with this compound compared to controls.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Study C : Tests against various bacterial strains indicated that it exhibits bactericidal activity at specific concentrations.
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : Evaluate the anticancer potential in breast cancer models.
- Findings : Treatment with the compound resulted in a 50% reduction in tumor growth over four weeks.
-
Case Study on Antimicrobial Activity :
- Objective : Assess effectiveness against antibiotic-resistant strains.
- Findings : The compound showed significant inhibition of growth in resistant bacterial strains.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Structural Features | Similarity Score |
|---|---|---|
| 5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine | Contains a single bromine atom | 0.82 |
| 2-Methylthieno[3,4-b][1,4]dioxin | Similar dioxin structure but different substitutions | 0.60 |
Q & A
Basic: What synthetic strategies are effective for constructing the bithieno[3,4-b][1,4]dioxine core, and how can bromination be optimized at the 7,7' positions?
Methodological Answer:
The bithieno[3,4-b][1,4]dioxine scaffold can be synthesized via cross-coupling reactions (e.g., Negishi or Suzuki-Miyaura) using halogenated precursors. For bromination, regioselective electrophilic substitution is critical.
- Step 1: Start with 3,4-ethylenedioxythiophene (EDOT) derivatives. Bromination using N-bromosuccinimide (NBS) in anhydrous DMF at 0°C achieves selective substitution at the 7-position.
- Step 2: Dimerization via Pd-catalyzed coupling (e.g., Negishi cross-coupling ) ensures retention of stereochemistry.
- Challenge: Competing di-bromination byproducts may form; monitor reaction progress via TLC and adjust stoichiometry (NBS:substrate ratio ≤ 2:1).
- Validation: Confirm regiochemistry using H NMR (chemical shifts at δ 6.8–7.2 ppm for aromatic protons) and HRMS (e.g., [M+Na] at m/z 538.8922 calculated vs. observed) .
Advanced: How can computational modeling predict Br⋯Br interactions in the crystal lattice, and how do these interactions influence material properties?
Methodological Answer:
Br⋯Br contacts (3.4–3.6 Å) can be modeled using density functional theory (DFT) or molecular dynamics simulations.
- Step 1: Optimize geometry at the B3LYP/6-311G(d,p) level to identify favorable Br⋯Br distances .
- Step 2: Analyze Hirshfeld surfaces to map intermolecular interactions (e.g., CrystalExplorer software).
- Impact: Strong Br⋯Br interactions (≤3.5 Å) enhance crystal packing density, increasing thermal stability (TGA data shows decomposition >250°C) but may reduce solubility in polar solvents .
- Validation: Compare simulated XRD patterns with experimental data (e.g., P21/n space group, β = 97.75°) .
Basic: What spectroscopic and chromatographic methods are essential for assessing purity and structural fidelity?
Methodological Answer:
- HPLC-DAD: Use a C18 column (3.5 μm, 4.6 × 150 mm) with isocratic elution (70:30 acetonitrile:water, 0.1% TFA) to detect impurities (<1% area).
- H/C NMR: Assign peaks using 2D experiments (COSY, HSQC). Key signals:
- Thieno-dioxine protons: δ 4.2–4.5 ppm (m, -O-CH-).
- Aromatic Br-substituted protons: δ 6.9–7.3 ppm (d, J = 8.5 Hz).
- HRMS: Employ ESI+ mode; theoretical [M+H] = 540.9003, observed 540.8998 (Δ = 0.0005) .
Advanced: How do steric and electronic effects of the 7,7'-dibromo substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: Bulky Br groups reduce catalytic efficiency in Suzuki-Miyaura coupling. Use Pd(OAc)/SPhos (2.5 mol%) with KPO in toluene/ethanol (3:1) at 80°C for 24 h to mitigate steric hindrance.
- Electronic Effects: Electron-withdrawing Br groups lower HOMO energy (-5.8 eV via DFT), slowing oxidative addition. Pre-activate the catalyst with 1,2-bis(diphenylphosphino)ethane (dppe) .
- Validation: Track conversion via F NMR (if fluorinated partners are used) or GC-MS.
Basic: How to resolve contradictions in reported synthetic yields (e.g., 40–75%) for this compound?
Methodological Answer:
- Factor 1: Solvent purity (anhydrous DMF vs. technical grade) affects bromination efficiency. Dry solvents over molecular sieves.
- Factor 2: Catalyst loading (Pd vs. Pd). Pre-reduce Pd(OAc) with 1 eq. of DIBAL-H in THF.
- Troubleshooting:
Advanced: What role does the compound’s electronic structure play in organic semiconductor applications?
Methodological Answer:
- Bandgap Calculation: DFT (B3LYP) predicts a bandgap of 2.1 eV, suitable for near-IR absorption.
- Charge Transport: Time-resolved microwave conductivity (TRMC) shows hole mobility of 0.12 cm/V·s due to π-π stacking (3.4 Å interplanar distance) .
- Validation: Compare UV-Vis spectra (λ = 620 nm in chloroform) with TD-DFT results .
Basic: How to mitigate degradation during long-term storage?
Methodological Answer:
- Storage Conditions: Argon-filled amber vials at -20°C. Avoid exposure to light (UV degradation) and humidity (hydrolysis of dioxine ring).
- Stability Test: Monitor via monthly HPLC. Degradation <2% over 6 months under optimal conditions .
Advanced: Can AI-driven tools (e.g., COMSOL) predict optimal reaction conditions for scale-up?
Methodological Answer:
- COMSOL Workflow:
- Validation: Compare simulated and experimental GC-MS profiles for byproduct formation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
